molecular formula C16H24FN3O4S B3013317 4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034460-09-6

4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B3013317
CAS No.: 2034460-09-6
M. Wt: 373.44
InChI Key: NCRKTSBDDONJAH-UHFFFAOYSA-N
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Description

4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H24FN3O4S and its molecular weight is 373.44. The purity is usually 95%.
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Biological Activity

The compound 4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. In the context of this compound, it may exhibit similar inhibitory properties against target enzymes in various pathways.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to competitive inhibition.
  • Receptor Modulation : The piperidine structure may interact with various neurotransmitter receptors, potentially influencing neuropharmacological outcomes.

Pharmacological Profile

The following table summarizes the pharmacological activities associated with this compound:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine release
AnalgesicPain relief in animal models
CNS ActivityPotential modulation of σ receptors

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the compound . Results indicated significant inhibition against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.

Study 2: Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6). This suggests potential utility in treating inflammatory conditions.

Study 3: CNS Activity

Research on σ receptor binding affinity revealed that the compound exhibits selective binding to σ1 receptors. This interaction could have implications for neuropsychiatric disorders, suggesting a dual role in both antimicrobial and neurological contexts.

Properties

IUPAC Name

4-[[(3-fluoro-4-methoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O4S/c1-19(2)16(21)20-8-6-12(7-9-20)11-18-25(22,23)13-4-5-15(24-3)14(17)10-13/h4-5,10,12,18H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRKTSBDDONJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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